- Selective Urokinase-Type Plasminogen Activator Inhibitors. 1-(7-Sulfonamidoisoquinolinyl)guanidines, Journal of Medicinal Chemistry, 2007, 50(10), 2341-2351

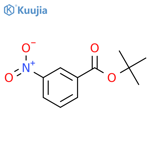

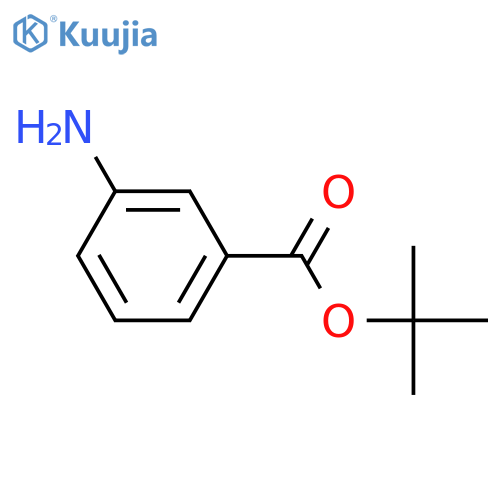

Cas no 92146-82-2 (tert-Butyl 3-aminobenzoate)

tert-Butyl 3-aminobenzoate Propiedades químicas y físicas

Nombre e identificación

-

- tert-Butyl 3-aminobenzoate

- Benzoic acid, 3-amino-,1,1-dimethylethyl ester

- 1,1-Dimethylethyl 3-aminobenzoate (ACI)

- Benzoic acid, m-amino-, tert-butyl ester (7CI)

- 3-Aminobenzoic acid tert-butyl ester

- CS-0130430

- SY003973

- 92146-82-2

- UNII-CVE73CZ65H

- DTXSID4049373

- AC-7104

- DTXCID1029332

- Z600614512

- SCHEMBL381125

- Benzoic acid, 3-amino-, tert.-butyl ester

- CAS-92146-82-2

- TERT-BUTYL-3-AMINOBENZOATE

- PS-4335

- t-butyl 3-aminobenzoate

- EN300-262030

- 3-amino-benzoic acid tert-butyl ester

- 3-Amino-benzoic acid t-butyl ester

- (3-Amino-phenyl)-carboxylic acid-tert-butyl ester

- CHEMBL3187046

- Tox21_202904

- NCGC00260450-01

- 1,1-dimethylethyl 3-aminobenzoate

- Benzoic acid, 3-amino-, 1,1-dimethylethyl ester

- MFCD00729048

- CHEBI:195132

- TERT-BUTYL3-AMINOBENZOATE

- AKOS009159044

- DB-001862

- tert-Butyl 3-aminobenzoate, >=97.0% (NT)

- 3-amino benzoic acid t-butyl ester

- CVE73CZ65H

- AB1269

-

- MDL: MFCD00729048

- Renchi: 1S/C11H15NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3

- Clave inchi: YGIRNXMYJLWFLH-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=C(N)C=CC=1)OC(C)(C)C

Atributos calculados

- Calidad precisa: 193.11000

- Masa isotópica única: 193.110278721g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 3

- Complejidad: 208

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.1

- Superficie del Polo topológico: 52.3Ų

Propiedades experimentales

- Punto de fusión: 81 °C

- PSA: 52.32000

- Logp: 2.80530

tert-Butyl 3-aminobenzoate Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26; S36

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C(BD29899)

- Términos de riesgo:R36/37/38

tert-Butyl 3-aminobenzoate Datos Aduaneros

- Código HS:2922499990

- Datos Aduaneros:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

tert-Butyl 3-aminobenzoate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D523550-1g |

tert-Butyl 3-aMinobenzoate |

92146-82-2 | 97% | 1g |

$100 | 2024-05-24 | |

| eNovation Chemicals LLC | D523550-5g |

tert-Butyl 3-aMinobenzoate |

92146-82-2 | 97% | 5g |

$160 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE428-1g |

tert-Butyl 3-aminobenzoate |

92146-82-2 | 97% | 1g |

171.0CNY | 2021-07-10 | |

| Ambeed | A640854-5g |

tert-Butyl 3-aminobenzoate |

92146-82-2 | 97% | 5g |

$21.0 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201070-10g |

tert-Butyl 3-Aminobenzoate |

92146-82-2 | 98% | 10g |

¥420.00 | 2024-04-25 | |

| Fluorochem | 066848-10g |

tert-Butyl 3-Aminobenzoate |

92146-82-2 | 97% | 10g |

£174.00 | 2022-03-01 | |

| Alichem | A019095264-100g |

tert-Butyl 3-aminobenzoate |

92146-82-2 | 95% | 100g |

$728.70 | 2023-08-31 | |

| eNovation Chemicals LLC | D523550-25g |

tert-Butyl 3-aMinobenzoate |

92146-82-2 | 97% | 25g |

$185 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T886196-25g |

TERT-BUTYL 3-AMINOBENZOATE |

92146-82-2 | 98% | 25g |

3,491.10 | 2021-05-17 | |

| abcr | AB145586-10 g |

t-Butyl 3-aminobenzoate; 95% |

92146-82-2 | 10g |

€233.00 | 2022-06-12 |

tert-Butyl 3-aminobenzoate Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

- Carbamic acid 2-trimethylsilylethyl ester as a new ammonia equivalent for palladium-catalyzed amination of aryl halides, Tetrahedron Letters, 2010, 51(46), 5984-5987

Synthetic Routes 3

- Selective and reversible modification of kinase cysteines with chlorofluoroacetamides, Nature Chemical Biology, 2019, 15(3), 250-258

Synthetic Routes 4

- Preparation of 1,5-benzodiazepine derivatives as CCK-A receptor agonists, World Intellectual Property Organization, , ,

Synthetic Routes 5

- 2-(Trimethylsilyl)ethanesulfonyl amide as a new ammonia equivalent for palladium-catalyzed amination of aryl halides, Tetrahedron Letters, 2008, 49(31), 4585-4587

Synthetic Routes 6

- Preparation of pyridone- and pyrimidoneacetamides and their intermediates and their pharmaceutical use as chymase inhibitors, Japan, , ,

Synthetic Routes 7

- Innovative Multipodal Ligands Derived from Troeger's Bases for the Sensitization of Lanthanide(III) Luminescence, Chemistry - A European Journal, 2020, 26(70), 16900-16909

Synthetic Routes 8

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

- New selenyl linker for solid-phase synthesis of dehydropeptides, Tetrahedron Letters, 2003, 44(29), 5445-5448

Synthetic Routes 9

- Preparation of guanidinoisoquinolines as urokinase inhibitors, United States, , ,

Synthetic Routes 10

- Preparation of 1,5-benzodiazepine derivatives as cholecystokinin and/or gastrin antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 11

- Rational Design of Substituted Diarylureas: A Scaffold for Binding to G-Quadruplex Motifs, Journal of Medicinal Chemistry, 2008, 51(24), 7751-7767

Synthetic Routes 12

- Preparation of hydroxyethylamine derivatives for the treatment of Alzheimer's disease, World Intellectual Property Organization, , ,

Synthetic Routes 13

- Preparation of isoquinolinylguanidines as urokinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiation, Science China: Chemistry, 2021, 64(1), 17-21

Synthetic Routes 15

- Ureylene derivatives as DNA oligonucleotide ligands and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 16

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 45 min, rt

- Palladium-Catalyzed Amination of Aryl Halides on Solid Support, Organic Letters, 2002, 4(26), 4689-4692

Synthetic Routes 17

- Preparation of 1,4-benzodiazepin-2-one-1-acetamides as cholecystokinin-A receptor agonists, World Intellectual Property Organization, , ,

Synthetic Routes 18

- Preparation of novel selenyl linkers and their use as intermediates for double bond-containing compounds, Japan, , ,

Synthetic Routes 19

- Preparation of CCK or gastrin modulating 5-heterocyclyl-1,5-benzodiazepinediones, World Intellectual Property Organization, , ,

tert-Butyl 3-aminobenzoate Raw materials

- Benzoic acid, 3-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]-, 1,1-dimethylethyl ester

- Benzoic acid, 3-[[[2-(trimethylsilyl)ethyl]sulfonyl]amino]-, 1,1-dimethylethyl ester

- tert-Butyl 3-nitrobenzoate

- Di-tert-butyl dicarbonate

- Tert-butyl 3-bromobenzoate

- Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester

- 3-Nitrobenzoic acid

tert-Butyl 3-aminobenzoate Preparation Products

tert-Butyl 3-aminobenzoate Literatura relevante

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

92146-82-2 (tert-Butyl 3-aminobenzoate) Productos relacionados

- 18144-47-3(Tert-Butyl 4-aminobenzoate)

- 35005-25-5(Isopropyl 3-aminobenzoate)

- 445003-39-4(tert-butyl 4-amino-2-methylbenzoate)

- 18144-43-9(Isopropyl 4-aminobenzoate)

- 21447-47-2(Isopropyl 3-amino-4-methylbenzoate)

- 582-33-2(Ethyl 3-aminobenzoate)

- 934481-43-3(tert-Butyl 4-amino-3-methylbenzoate)

- 152699-63-3(Dibenzyl 5-aminoisophthalate)

- 1804926-87-1(4-(Chloromethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)pyridine-2-carbonyl chloride)

- 831-25-4(2-(4-Nitrophenyl)-1,3-thiazolidine)